molecular formula C25H35NO4 B14794349 C25H30D5NO4

C25H30D5NO4

Cat. No.: B14794349
M. Wt: 413.5 g/mol
InChI Key: OZCBJWOYRKMMPF-DWDMWYLKSA-N
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Description

The compound with the molecular formula C25H30D5NO4 15-Keto Bimatoprost-d5 . It is a labeled impurity of Bimatoprost, a prostaglandin analog used primarily in the treatment of glaucoma and ocular hypertension . This compound is significant in pharmaceutical research and development due to its role in the synthesis and analysis of Bimatoprost and its derivatives.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 15-Keto Bimatoprost-d5 involves several steps, including the introduction of deuterium atoms to the Bimatoprost molecule. The process typically starts with the preparation of the core cyclopentane structure, followed by the addition of various functional groups through controlled chemical reactions. Common reagents used in these reactions include organometallic compounds, halogenated hydrocarbons, and catalysts to facilitate the formation of carbon-carbon and carbon-oxygen bonds .

Industrial Production Methods

Industrial production of 15-Keto Bimatoprost-d5 involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process includes rigorous purification steps such as chromatography and crystallization to isolate the desired compound. The use of advanced analytical techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry ensures the accurate incorporation of deuterium atoms and the overall structural integrity of the compound .

Chemical Reactions Analysis

Types of Reactions

15-Keto Bimatoprost-d5 undergoes various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to ketones.

    Reduction: Reduction of ketones to alcohols.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various derivatives of Bimatoprost, which are used in further pharmaceutical research and development .

Scientific Research Applications

15-Keto Bimatoprost-d5 has several scientific research applications:

Mechanism of Action

The mechanism of action of 15-Keto Bimatoprost-d5 involves its interaction with prostaglandin receptors in the eye. It mimics the effects of natural prostaglandins, leading to increased outflow of aqueous humor and reduced intraocular pressure. The molecular targets include the prostaglandin F receptor (FP receptor) and associated signaling pathways, which regulate fluid dynamics within the eye .

Comparison with Similar Compounds

Similar Compounds

    Bimatoprost: The parent compound, used in the treatment of glaucoma.

    Latanoprost: Another prostaglandin analog with similar therapeutic effects.

    Travoprost: A prostaglandin analog used for reducing intraocular pressure.

Uniqueness

15-Keto Bimatoprost-d5 is unique due to the presence of deuterium atoms, which provide stability and allow for precise analytical studies. This compound serves as a valuable tool in the synthesis and analysis of prostaglandin analogs, offering insights into their chemical behavior and therapeutic potential .

Properties

Molecular Formula

C25H35NO4

Molecular Weight

413.5 g/mol

IUPAC Name

(E)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E)-3-oxo-5-phenylpent-1-enyl]cyclopentyl]-N-ethylhept-5-enamide

InChI

InChI=1S/C25H35NO4/c1-2-26-25(30)13-9-4-3-8-12-21-22(24(29)18-23(21)28)17-16-20(27)15-14-19-10-6-5-7-11-19/h3,5-8,10-11,16-17,21-24,28-29H,2,4,9,12-15,18H2,1H3,(H,26,30)/b8-3+,17-16+/t21-,22-,23+,24-/m1/s1

InChI Key

OZCBJWOYRKMMPF-DWDMWYLKSA-N

Isomeric SMILES

CCNC(=O)CCC/C=C/C[C@H]1[C@H](C[C@H]([C@@H]1/C=C/C(=O)CCC2=CC=CC=C2)O)O

Canonical SMILES

CCNC(=O)CCCC=CCC1C(CC(C1C=CC(=O)CCC2=CC=CC=C2)O)O

Origin of Product

United States

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